molecular formula C22H22FN3OS B6516522 N-(3-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide CAS No. 899934-90-8

N-(3-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide

Cat. No.: B6516522
CAS No.: 899934-90-8
M. Wt: 395.5 g/mol
InChI Key: AHYHZTPEDLKLJO-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing acetamide derivative featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a phenyl group at position 3 and a 3-fluorophenylacetamide moiety via a sulfanyl linker. Its molecular formula is C24H22FN3O2S (inferred from structural analogs in and ).

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c23-17-10-7-11-18(14-17)24-19(27)15-28-21-20(16-8-3-1-4-9-16)25-22(26-21)12-5-2-6-13-22/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYHZTPEDLKLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the phenyl rings and spirocyclic systems, impacting molecular weight, solubility, and activity (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C24H22FN3O2S ~435.5* 3-fluorophenyl, phenyl (spiro)
N-(3,4-dimethoxyphenyl)-2-[(3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)sulfanyl]acetamide C24H27N3O3S 437.56 3,4-dimethoxyphenyl, 4-fluorophenyl (spiro)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide C24H25N3O3S 435.54 Benzodioxin substituent, phenyl (spiro)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C20H17N4SO3Cl 428.5 Chloro-methylphenyl, indole-oxadiazole core

*Estimated based on analogs.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to methoxy-substituted analogs (e.g., ).
  • Spirocyclic Core : The 1,4-diazaspiro[4.5]deca-1,3-diene system is conserved across analogs, suggesting its role in conformational rigidity and binding pocket compatibility.

Key Findings :

  • The target compound’s activity remains underexplored, but structurally related 1,4-diazaspiro analogs are prioritized for their balanced physicochemical profiles.
  • Anti-exudative acetamides () highlight the therapeutic versatility of sulfur-linked acetamide scaffolds.

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